![molecular formula C18H23N3O3 B5776405 1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5776405.png)
1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then subjected to further functionalization to introduce the dimethoxy and methyl groups at the appropriate positions.
The next step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the quinoline derivative is reacted with piperazine in the presence of a suitable base such as potassium carbonate. The final step involves the acetylation of the piperazine nitrogen using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Piperazine in the presence of potassium carbonate as a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学的研究の応用
1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, dyes, and catalysts.
作用機序
The mechanism of action of 1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells. The piperazine moiety may enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
類似化合物との比較
1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinidine: An antiarrhythmic agent with a quinoline core and additional substituents.
Ciprofloxacin: An antibiotic with a quinoline core and fluorine substituents.
The uniqueness of this compound lies in its specific functional groups and the presence of the piperazine ring, which confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-11-16(21-9-7-20(8-10-21)13(2)22)19-18-15(24-4)6-5-14(23-3)17(12)18/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGWXUEFBQYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide](/img/structure/B5776323.png)
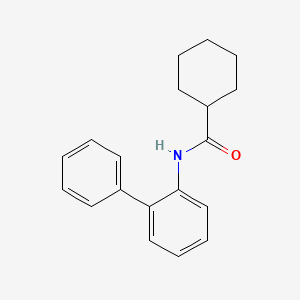
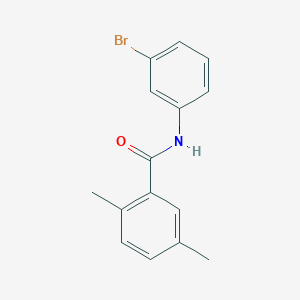
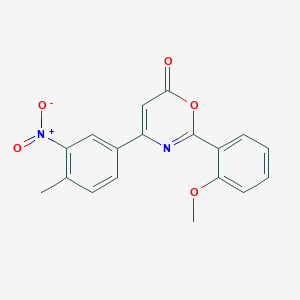
![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)
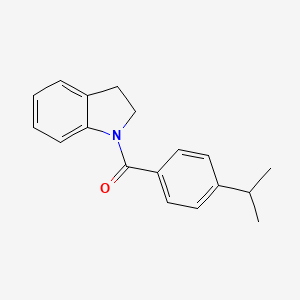
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)
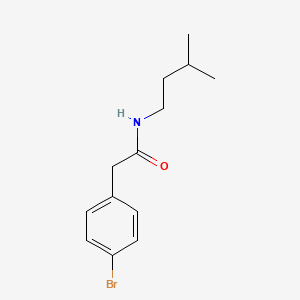
![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
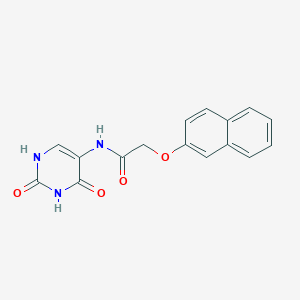
![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
